LE 135 is derived from the modification of imidazole-based compounds. It falls under the category of small molecules that can interact with biological systems. The classification of LE 135 can be summarized as follows:
The synthesis of LE 135 typically involves multi-step organic reactions that include the formation of the imidazole ring and subsequent functionalization. The general synthetic route may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of LE 135. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the synthesis.
LE 135 is involved in several chemical reactions relevant to its pharmacological activity. These may include:
The kinetics of these reactions can be studied using various biochemical assays to determine binding affinity and inhibition constants.
The mechanism of action for LE 135 primarily involves its role as a ligand for specific receptors. It modulates receptor activity by either agonizing or antagonizing their effects, leading to physiological responses such as altered neurotransmitter release or enzyme activity.
Experimental studies have shown that LE 135 exhibits selective binding properties, which can be quantified using radiolabeled ligand binding assays.
LE 135 has been explored for various scientific applications, particularly in:
The development of RAR antagonists paralleled breakthroughs in nuclear receptor biology during the late 1980s and 1990s. Early retinoid research focused primarily on natural agonists like all-trans-retinoic acid (ATRA) and synthetic analogs that activated RAR-mediated transcription. However, the need to dissect complex retinoid physiology drove the pursuit of receptor antagonists that could selectively block specific signaling pathways. Initial antagonists like AGN193109 functioned as pan-RAR inhibitors but lacked subtype selectivity, limiting their utility in distinguishing isoform-specific functions [7]. The discovery that RARβ expression is frequently downregulated in cancers and has unique roles in cellular differentiation intensified efforts to develop selective RARβ antagonists. This culminated in the rational design of LE135 through systematic modification of the benzoic acid-based retinoid scaffold to enhance RARβ binding affinity while reducing activity at other RAR isoforms and RXRs [3] [9].
LE135 emerged from structure-activity relationship (SAR) studies focused on diazepinylbenzoic acid derivatives. Researchers exploited subtle differences in the RARβ ligand-binding pocket to achieve subtype selectivity. Unlike the rigid polyene structure of classical retinoids, LE135 features a constrained diazepine ring connected to a benzoic acid moiety (C29H30N2O2, MW 438.56 g/mol) [5] [9]. This design capitalized on the observation that RARβ tolerates bulky hydrophobic substituents in regions where RARα prefers smaller groups. Specifically, the pentamethyl-tetrahydrobenzonaphthodiazepine core provided optimal van der Waals interactions with RARβ's hydrophobic subpocket, while the carboxylic acid formed a critical ionic bridge with conserved arginine residues in the ligand-binding domain [7] [9]. Functional characterization confirmed LE135's antagonist profile through its ability to inhibit ATRA-induced RARβ transcriptional activation (>70% inhibition at 10 μM) without affecting RARα, RARγ, or RXRα activity, establishing it as the first RARβ-selective chemical tool [9].
LE135 has been instrumental in dissecting non-redundant functions of RAR isoforms. In mesenchymal stem cell (MSC) differentiation studies, LE135 selectively inhibited transforming growth factor-beta (TGF-β)-induced chondrogenesis without affecting osteogenic potential, revealing that RARβ signaling specifically regulates cartilage formation. This effect was demonstrated in both pellet cultures and mechanically loaded scaffold systems where LE135 suppressed chondrogenic markers (Sox9, collagen II) while preserving osteogenic markers (Runx2, osteocalcin) [6]. Similarly, in neuronal differentiation models, LE135 blocked ATRA-induced neuronal commitment of MSCs, confirming RARβ's specific role in neurogenesis [9]. Paradoxically, LE135 also revealed non-genomic actions of retinoid-related molecules through its unexpected activation of transient receptor potential (TRP) channels, demonstrating that retinoid scaffolds can modulate non-nuclear targets independent of RAR-mediated transcription [1] [2]. These findings established LE135 as a versatile probe for distinguishing canonical RARβ signaling from RAR-independent effects.
Table 2: Selectivity Profile of LE135 for Retinoid Receptors
Receptor Type | Binding Affinity (Ki) | Functional Inhibition | Cellular System |
---|---|---|---|
RARβ | 220 nM | >70% at 10 μM | HL-60 cell differentiation |
RARα | 1.4 μM | <20% at 10 μM | Transactivation assay |
RARγ | >10 μM | Negligible | Reporter gene assay |
RXRα | No binding | Not applicable | Competitive binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: